molecular formula C13H16BrNO2Si B15202635 Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

Methyl 2-Amino-5-bromo-3-[(trimethylsilyl)ethynyl]benzoate

Katalognummer: B15202635
Molekulargewicht: 326.26 g/mol
InChI-Schlüssel: ZSUVVFXGNYLKRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is an organic compound with the molecular formula C13H16BrNO2Si. This compound is notable for its unique structure, which includes a bromine atom, an amino group, and a trimethylsilyl-ethynyl group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate typically involves a multi-step process:

    Bromination: The starting material, methyl benzoate, undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Trimethylsilyl-Ethynylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction solvents, and purification methods to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium and Copper Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzoates, while substitution reactions can introduce different functional groups at the bromine position.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can participate in various coupling reactions, facilitating the formation of new carbon-carbon bonds. The amino group can interact with biological molecules, potentially leading to therapeutic effects. The bromine atom can be a site for further functionalization, enhancing the compound’s versatility in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate is unique due to the presence of the trimethylsilyl-ethynyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C13H16BrNO2Si

Molekulargewicht

326.26 g/mol

IUPAC-Name

methyl 2-amino-5-bromo-3-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H16BrNO2Si/c1-17-13(16)11-8-10(14)7-9(12(11)15)5-6-18(2,3)4/h7-8H,15H2,1-4H3

InChI-Schlüssel

ZSUVVFXGNYLKRL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1N)C#C[Si](C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.